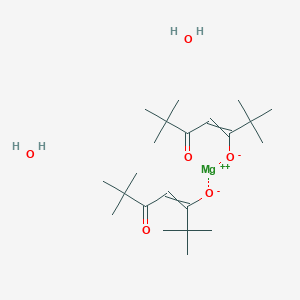

Magnesium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate

Übersicht

Beschreibung

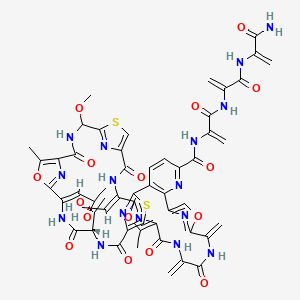

“Magnesium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate” is also known as “Magnesium bis (2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate” with the CAS number 21361-35-3 . It has a molecular formula of C22H38MgO4 and a molecular weight of 390.84000 .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The InChI string for the compound isInChI=1S/2C11H20O2.Mg/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; . This indicates the presence of two 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate groups coordinated to a central magnesium ion . Physical And Chemical Properties Analysis

The compound has a melting point of 135-150ºC and a boiling point of 150ºC at 0.05mm pressure . It is hygroscopic, meaning it readily absorbs moisture from the environment . The compound’s LogP value, a measure of its lipophilicity, is 6.02500 .Wissenschaftliche Forschungsanwendungen

Synthesis and Application of Mg(OH)2 and MgO : Mg(OH)2 and MgO are known for their unique properties, leading to a wide range of scientific and practical applications. They are used as antibacterial agents, flame retardants, in wastewater treatment, and as components in membranes. MgO, in particular, is notable as an adsorbent, an active catalyst, and as a catalyst support (Pilarska, Klapiszewski & Jesionowski, 2017).

Magnesium in Health and Disease : Magnesium plays a crucial role in human health, being involved in over 600 enzymatic reactions, including energy metabolism and protein synthesis. It has therapeutic potential in conditions such as preeclampsia, migraine, depression, coronary artery disease, and asthma. Disturbances in magnesium levels can be consequential, highlighting its physiological significance (de Baaij, Hoenderop & Bindels, 2015).

Magnesium in Prebiotic Geochemistry : Magnesium’s ability to coordinate oxygen atoms makes it significant in prebiotic chemistry, particularly in the folding and stabilization of molecules like RNA and in the condensation of orthophosphate to oligophosphates. Its role in the origin and early evolution of life is highlighted due to its unique coordination properties different from other cations (Holm, 2012).

Magnesium-Based Bioceramics in Orthopedics : Magnesium-based compounds, such as oxides, phosphates, and silicates, are increasingly used in orthopedic applications like bone cements, scaffolds, or implant coatings. Their biological significance, particularly in ion channel regulation, DNA stabilization, and cell growth, makes them promising for bone regeneration and orthopedic implants (Nabiyouni et al., 2018).

Magnesium Nanoparticles for Hydrogen Storage : Research into magnesium dihydride as a hydrogen storage material reveals the potential of nanometer-sized magnesium crystallites. These nanomaterials are of interest for their reaction rates and the theoretical predictions of changes in thermodynamic stability (de Jongh et al., 2007).

Magnesium Alloys and Composites for Orthopedic Implants : The mechanical and degradation performance of magnesium alloys can be enhanced for biomedical applications through alloying, surface modifications, and processing techniques. These strategies improve the mechanical properties and reduce the degradation rate, making them suitable for orthopedic implants (Radha & Sreekanth, 2017).

Wirkmechanismus

Target of Action

It is known that this compound belongs to the class of ligands and coordination complexes . Coordination complexes often interact with metal ions, and in this case, the magnesium ion is likely to be a significant target.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Magnesium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate . Factors such as pH, temperature, and the presence of other ions could potentially affect its stability and interaction with its targets.

Eigenschaften

IUPAC Name |

magnesium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.Mg.2H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;;2*1H2/q;;+2;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZQUDYOTSWADB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.O.[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42MgO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 146159364 | |

CAS RN |

625832-70-4 | |

| Record name | 625832-70-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

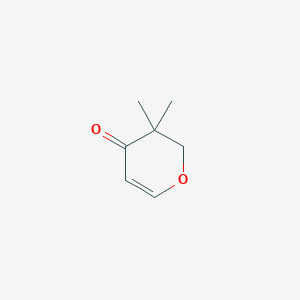

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.